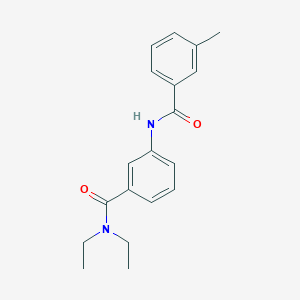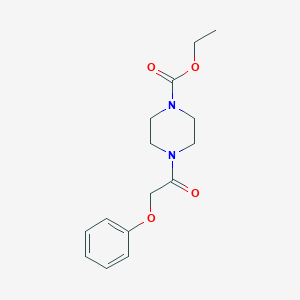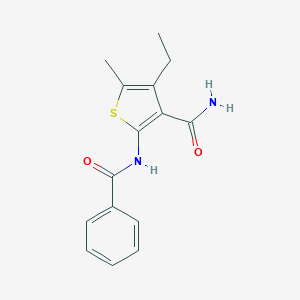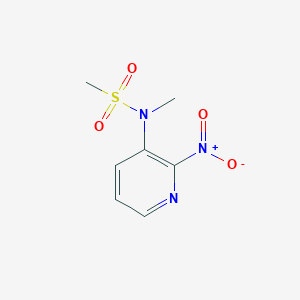![molecular formula C20H23N3O3 B240900 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 366.45 g/mol. In
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MPAA has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that regulates glucose and lipid metabolism. These actions may contribute to the anti-inflammatory and anti-tumor properties of MPAA.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, MPAA has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In immune cells, MPAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In adipocytes, MPAA has been shown to increase the expression of genes involved in lipid metabolism.
実験室実験の利点と制限
MPAA has several advantages for lab experiments, including its high purity and stability, and its ability to dissolve in organic solvents. However, MPAA also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. MPAA also has some potential toxicity, which must be taken into consideration when using it in experiments.
将来の方向性
For the study of MPAA include the development of new derivatives with improved properties and the investigation of its mechanism of action in more detail.
合成法
The synthesis method for MPAA involves the reaction of 4-methylpiperazine with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to form MPAA. This synthesis method has been optimized to achieve a high yield of MPAA with low impurities.
科学的研究の応用
MPAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPAA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, MPAA has been used as a herbicide due to its ability to inhibit plant growth. In material science, MPAA has been used as a building block for the synthesis of new materials with unique properties.
特性
製品名 |
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide |
|---|---|
分子式 |
C20H23N3O3 |
分子量 |
353.4 g/mol |
IUPAC名 |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H23N3O3/c1-22-11-13-23(14-12-22)20(25)17-9-5-6-10-18(17)21-19(24)15-26-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,24) |
InChIキー |
PIJOSIUIXDLINX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)




![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)